2-Methoxy-5-methylpyridin-4-amine
Overview
Description
2-Methoxy-5-methylpyridin-4-amine is a chemical compound with the CAS Number: 1260663-96-4. It has a molecular weight of 138.17 and its IUPAC name is 2-methoxy-5-methyl-4-pyridinamine .
Synthesis Analysis
The synthesis of 2-Methoxy-5-methylpyridin-4-amine involves a reaction with toluene-4-sulfonic acid in 1,4-dioxane at 95℃ for 16 hours . The reaction mixture is then absorbed on silica gel and purified by column chromatography .Molecular Structure Analysis
The InChI code for 2-Methoxy-5-methylpyridin-4-amine is 1S/C7H10N2O/c1-5-4-9-7 (10-2)3-6 (5)8/h3-4H,1-2H3, (H2,8,9) and the InChI key is QCLQAVOXSZVEGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methoxy-5-methylpyridin-4-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . It is very soluble, with a solubility of 3.44 mg/ml .Scientific Research Applications
Methylating Reaction in Organic Synthesis
2-Methoxy-5-methylpyridin-4-amine has been studied in the context of organic synthesis. For instance, it has been involved in reactions to methylate tertiary amines, forming quaternary ammonium compounds. This process involves stirring methanol solutions of tertiary amines with ethene-1,1,2,2-tetracarbonitrile at room temperature, forming compounds with potential applications in various chemical syntheses (Sheverdov et al., 2018).
Structural Analysis and Physicochemical Features
Another area of research focuses on the structural and physicochemical properties of compounds related to 2-Methoxy-5-methylpyridin-4-amine. Studies have been conducted on related compounds, analyzing their tautomeric forms and how these forms impact their interaction with other molecules. Such research aids in understanding the stability and reactivity of these compounds under different conditions (Wróblewska et al., 2006).
Synthesis and Characterization in Medicinal Chemistry
In medicinal chemistry, the synthesis and characterization of compounds related to 2-Methoxy-5-methylpyridin-4-amine have been explored. The synthesis processes, structure, and properties of these compounds have been studied, contributing to the development of new drugs and medicinal agents. This includes investigations into compounds that display antimicrobial or antimalarial activities (Georgiadis, 1976).
Electropolymerisation and Optoelectronic Properties
2-Methoxy-5-methylpyridin-4-amine related compounds have been studied in the field of materials science, particularly in electropolymerization. The synthesis of optically active, water-soluble sulfonated polyanilines using these compounds has been demonstrated. This research is significant for the development of advanced materials with specific optical and electroactive properties (Strounina et al., 1999).
Corrosion Inhibition in Industrial Applications
Additionally, derivatives of 2-Methoxy-5-methylpyridin-4-amine have been investigated for their potential as corrosion inhibitors. Their effectiveness in preventing mild steel corrosion in acidic environments has been studied using electrochemical methods and theoretical calculations, suggesting applications in industrial corrosion protection (Mert et al., 2014).
Safety And Hazards
The compound has been classified with the signal word ‘Warning’. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
While specific future directions for the use of 2-Methoxy-5-methylpyridin-4-amine are not provided in the search results, it is noted that the compound has potential implications in scientific research and industry.
Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Methoxy-5-methylpyridin-4-amine were not identified in the search results .
properties
IUPAC Name |
2-methoxy-5-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLQAVOXSZVEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylpyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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